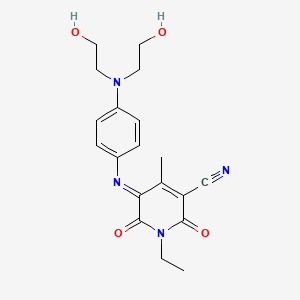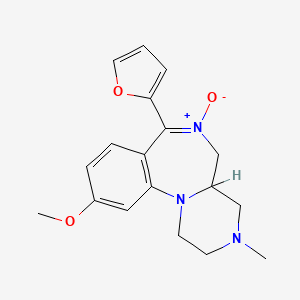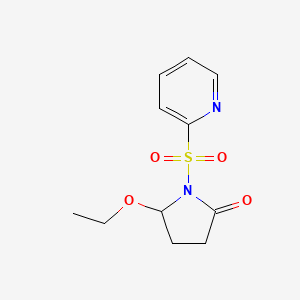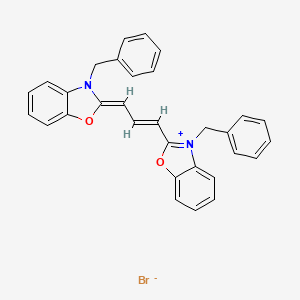
3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 258-406-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes nitration to produce 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous addition of toluene and nitrating agents in a controlled environment. The reaction mixture is then cooled, and the product is purified through crystallization and washing to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Substitution: Various nucleophiles can be used to replace the nitro groups under appropriate conditions.
Major Products
Reduction: Produces amines such as 2,4,6-triaminotoluene.
Oxidation: Produces oxidation products like trinitrobenzoic acid.
Substitution: Produces substituted toluenes depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Trinitrotoluene has a wide range of applications in scientific research:
Chemistry: Used as a standard explosive in various experiments and studies.
Biology: Studied for its effects on biological systems and its potential use in bioremediation.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Widely used in the production of explosives for mining, construction, and military applications.
Mécanisme D'action
The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dinitrotoluene
- 2,6-Dinitrotoluene
- 1,3,5-Trinitrobenzene
Uniqueness
2,4,6-Trinitrotoluene is unique due to its stability and ease of handling compared to other explosives. It has a relatively low melting point, making it easy to cast into various shapes for different applications. Additionally, its explosive power and reliability make it a preferred choice in many industrial and military applications.
Propriétés
Numéro CAS |
53167-78-5 |
|---|---|
Formule moléculaire |
C31H25BrN2O2 |
Poids moléculaire |
537.4 g/mol |
Nom IUPAC |
(2Z)-3-benzyl-2-[(E)-3-(3-benzyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;bromide |
InChI |
InChI=1S/C31H25N2O2.BrH/c1-3-12-24(13-4-1)22-32-26-16-7-9-18-28(26)34-30(32)20-11-21-31-33(23-25-14-5-2-6-15-25)27-17-8-10-19-29(27)35-31;/h1-21H,22-23H2;1H/q+1;/p-1 |
Clé InChI |
RYESWUOSHWMOBG-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C=C1)CN\2C3=CC=CC=C3O/C2=C\C=C\C4=[N+](C5=CC=CC=C5O4)CC6=CC=CC=C6.[Br-] |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=CC=CC4=[N+](C5=CC=CC=C5O4)CC6=CC=CC=C6.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


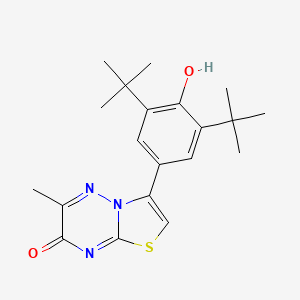
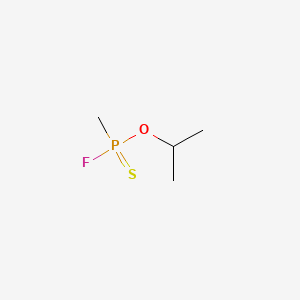

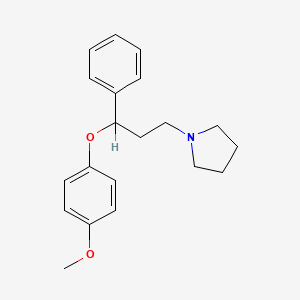
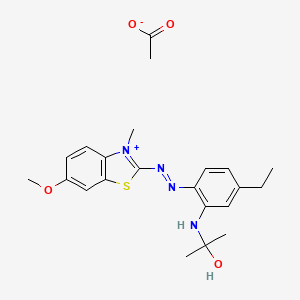

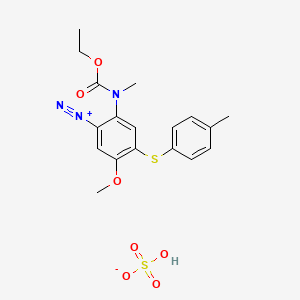
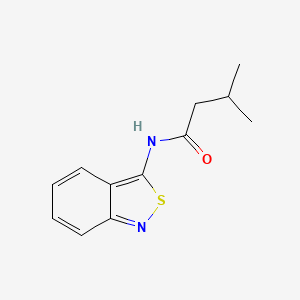
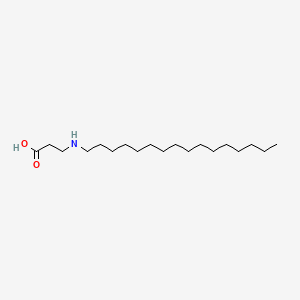
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
